molecular formula C20H28N2O2 B14318329 1,2-Bis(2-butoxyphenyl)hydrazine CAS No. 105823-63-0

1,2-Bis(2-butoxyphenyl)hydrazine

Cat. No.: B14318329
CAS No.: 105823-63-0
M. Wt: 328.4 g/mol
InChI Key: SAVKHEDZKMQUNI-UHFFFAOYSA-N
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Description

However, based on structurally related hydrazine derivatives in the literature, this compound likely features two 2-butoxyphenyl groups attached to a central hydrazine backbone. Such compounds are typically synthesized via condensation reactions between aryl aldehydes and hydrazine, with applications in coordination chemistry, materials science, or as intermediates in drug development. The 2-butoxy substituent may influence solubility, steric bulk, and electronic properties compared to other arylhydrazines .

Properties

CAS No.

105823-63-0

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

1,2-bis(2-butoxyphenyl)hydrazine

InChI

InChI=1S/C20H28N2O2/c1-3-5-15-23-19-13-9-7-11-17(19)21-22-18-12-8-10-14-20(18)24-16-6-4-2/h7-14,21-22H,3-6,15-16H2,1-2H3

InChI Key

SAVKHEDZKMQUNI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1NNC2=CC=CC=C2OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(2-butoxyphenyl)hydrazine typically involves the reaction of 2-butoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent. The process can be summarized as follows:

    Step 1: Dissolve 2-butoxybenzaldehyde in ethanol.

    Step 2: Add hydrazine hydrate to the solution.

    Step 3: Heat the mixture under reflux for several hours.

    Step 4: Cool the reaction mixture and filter the precipitated product.

    Step 5: Purify the product by recrystallization from ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Safety measures are crucial due to the toxic nature of hydrazine and its derivatives.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2-butoxyphenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert it into hydrazones or amines.

    Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Hydrazine hydrate (N₂H₄·H₂O) is often used as a reducing agent.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Hydrazones or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,2-Bis(2-butoxyphenyl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis(2-butoxyphenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways. For example, hydrazine derivatives are known to interfere with calcium transport, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazine Derivatives

The following comparison focuses on hydrazine derivatives with analogous aryl or functional group substitutions, emphasizing structural, physicochemical, and biological differences.

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Features Primary Applications/Properties References
1,2-Bis(2,4,6-trinitrophenyl)hydrazine Two trinitrophenyl groups; nitro-rich Precursor for high-energy materials (e.g., explosives) due to nitro group stability and detonation velocity .
KS119 (1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine) Methylsulfonyl, chloroethyl, and nitrophenyl groups Anticancer prodrug activated under hypoxia; releases cytotoxic chloroethylating agent (90CE) targeting DNA. Exhibits stable atropisomers with distinct biological activity .
1,2-Bis(pyridin-4-ylmethylene)hydrazine Pyridinyl groups; conjugated system Adsorbent for pollutants (e.g., Europhtal) due to π-π interactions and nitrogen lone pairs .
1,2-Bis(4-chlorophenyl)hydrazine Chlorophenyl substituents Stabilizer of tumor suppressor Pdcd4; modulates protein degradation pathways .
1,2-Bis(2-methylphenyl)hydrazine Ortho-methylphenyl groups Industrial intermediate; high toxicity (acute inhalation hazard) .

Key Research Findings

Stability and Conformational Dynamics :

  • KS119 exists as two stable atropisomers (conformers) due to restricted rotation between the nitrophenyl "trigger" and the sulfonylhydrazine "warhead." These conformers interconvert with half-lives of ~50–64 hours at 37°C, influencing bioavailability and cytotoxicity .
  • In contrast, 1,2-bis(pyridinylmethylene)hydrazines form planar, centrosymmetric structures stabilized by hydrogen bonding, as seen in crystal lattice studies .

Biological Activity :

  • KS119 is 10–100× more potent than Onrigin™ (laromustine) under hypoxia, despite incomplete activation, due to its ability to bypass O6-alkylguanine-DNA alkyltransferase (AGT)-mediated resistance .
  • 1,2-Bis(sulfonyl)hydrazines (e.g., KS119, laromustine) selectively alkylate DNA at guanine O6 positions, inducing cross-links and strand breaks. Their therapeutic index is superior to nitrosoureas due to reduced off-target hydroxyethylation .

Synthetic and Material Applications :

  • 1,2-Bis(trifluoroacetyl)hydrazine serves as a ligand precursor for palladium complexes in catalysis, leveraging electron-withdrawing groups to facilitate N–N bond activation .
  • 1,2-Bis(trinitrophenyl)hydrazine is critical in synthesizing explosives, with a detonation velocity of ~7,500 m/s and thermal stability up to 200°C .

Table 2: Cytotoxicity and Activation Mechanisms

Compound Activation Mechanism Cytotoxicity (IC₅₀ in EMT6 cells) Key Advantage(s)
KS119 Reductive cleavage in hypoxia → 90CE release 0.5–2.0 µM (AGT-deficient cells) Overcomes AGT resistance; hypoxia-selective
Laromustine (Onrigin™) Base-catalyzed hydrolysis → 90CE release 5–10 µM (AGT-deficient cells) Rapid activation but lower potency
1,2-Bis(4-chlorophenyl)hydrazine Direct Pdcd4 stabilization Not reported Novel target (Pdcd4) with low off-target toxicity

Critical Analysis of Evidence

  • Contradictions : While KS119 and laromustine both generate 90CE, their activation mechanisms and potency differ significantly. KS119’s hypoxia specificity contrasts with laromustine’s reliance on base catalysis, which may explain its broader toxicity .
  • Gaps: No data exist for 1,2-Bis(2-butoxyphenyl)hydrazine in the provided evidence. Extrapolation from similar compounds suggests its 2-butoxy groups may enhance lipophilicity and alter pharmacokinetics compared to methyl or nitro analogs .

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